molecular formula C19H17FN4O3 B2897215 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1396870-54-4

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2897215
CAS No.: 1396870-54-4
M. Wt: 368.368
InChI Key: VJGPAOXEVOSAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C19H17FN4O3 and its molecular weight is 368.368. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

Pyrimidine derivatives are a focal point in organic synthesis due to their presence in many biologically active molecules. For instance, the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones showcases the versatility of pyrimidine derivatives in yielding compounds with potential biological activity (Bonacorso et al., 2003). This research emphasizes the potential of complex pyrimidine structures in organic synthesis and their ability to serve as templates for further chemical modifications.

Medicinal Chemistry and Drug Design

The structural motif of pyrimidine and urea is prominent in the discovery and development of new drugs. For example, NVP-BGJ398, a potent inhibitor of the fibroblast growth factor receptor (FGFR) family, highlights the therapeutic potential of pyrimidine derivatives in cancer treatment (Guagnano et al., 2011). Similarly, elagolix, a nonpeptide antagonist of the gonadotropin-releasing hormone receptor, demonstrates the application of such compounds in treating conditions like endometriosis (Chen et al., 2008). These examples underscore the significance of pyrimidine-urea derivatives in designing molecules with high specificity and efficacy against various biological targets.

Potential in Targeted Therapies

The synthetic derivative AKF-D52 has been studied for its antiproliferative effects in non-small cell lung cancer, indicating the potential of pyrimidine-urea derivatives in targeted cancer therapies (Gil et al., 2021). Such compounds could be explored further for their mechanism of action, including apoptosis induction and interaction with cancer cell signaling pathways.

Environmental and Agricultural Chemistry

In agriculture, pyrimidine derivatives like the sulfonylurea herbicide LGC-42153 demonstrate the utility of these compounds in crop protection, showcasing their degradation and metabolism in environmental contexts (Kim et al., 2003). This highlights the broader applications of pyrimidine-urea compounds in areas beyond pharmaceuticals, including their environmental impact and use in sustainable agriculture.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-12-7-8-17(26-2)15(9-12)24-18(25)23-13-10-21-19(22-11-13)27-16-6-4-3-5-14(16)20/h3-11H,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGPAOXEVOSAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.